(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate
Description
The compound "(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate" is a structurally complex secondary metabolite characterized by a tetracyclic core fused with oxygen-containing rings and an ester-linked 4-hydroxy-2-methylbut-2-enoate moiety. The compound’s functional groups—hydroxy, oxo, methylidene, and ester—impart reactivity and polarity, influencing its solubility, chromatographic behavior, and interactions with biological targets .
Properties
IUPAC Name |
(9-hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-9(4-5-21)18(22)26-13-7-20(24)8-25-12-6-10(2)14(16(12)20)17-15(13)11(3)19(23)27-17/h4,6,12-17,21,24H,3,5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNQZWRFKIHTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound based on existing research findings, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name describes its intricate structure, characterized by multiple functional groups and a unique bicyclic framework. The molecular formula is , and it has a molecular weight of approximately 660.8 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit various cytochrome P450 enzymes (CYPs), which play crucial roles in drug metabolism and synthesis of endogenous compounds. For instance, it shows potential inhibition of CYP2C9 and CYP3A4, which are significant in the metabolism of many pharmaceuticals .
- Receptor Binding : The compound has been investigated for its binding affinity to nuclear receptors such as the estrogen receptor (ER) and peroxisome proliferator-activated receptor gamma (PPARγ). These interactions can modulate gene expression related to metabolic processes and cell proliferation.
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems .
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound:
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Case Study on Metabolic Effects : A study evaluated the impact of this compound on metabolic syndrome parameters in animal models. Results indicated improvements in insulin sensitivity and lipid profiles, suggesting beneficial effects on glucose metabolism and cardiovascular health.
- In Vitro Studies : Research involving human cell lines demonstrated that treatment with the compound resulted in reduced proliferation of cancer cells, indicating potential anti-cancer properties. Further investigations are needed to elucidate the underlying mechanisms.
- Toxicological Assessment : Toxicity studies have highlighted potential hepatotoxic effects at high doses, necessitating careful consideration of dosage in therapeutic applications .
Comparison with Similar Compounds
Tetracyclic Terpenoids
The target compound shares structural motifs with tetracyclic diterpenoids, such as those found in Populus leaf buds. For example, glycerides of phenylpropenoids from P. balsamifera exhibit similar oxygen-rich frameworks but lack the fused dioxa rings and methylidene groups .
Heteroatom-Containing Tetracyclics
Compounds like 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj) () feature sulfur and nitrogen in their tetracyclic systems. In contrast, the target compound’s 3,11-dioxa rings and absence of nitrogen/sulfur suggest distinct electronic properties, such as weaker hydrogen-bonding capacity compared to thia/aza analogues .
Functional Group Analysis
The hydroxy and ester groups in the target compound are critical for its polarity and solubility. Compared to flavonoids (), where intramolecular hydrogen bonding (HB) reduces polarity, the target’s hydroxy groups may form weaker intramolecular HBs, leading to higher hydrophilicity and altered chromatographic retention .
Bioactivity
While direct bioactivity data for the target compound are unavailable, structurally related phenylpropenoids from Populus buds exhibit anti-inflammatory and antibacterial effects .
Analytical Characterization
The compound’s complexity necessitates advanced analytical techniques. High-performance thin-layer chromatography (2D-HPTLC) and GC-MS, as used for Populus metabolites (), could resolve its components. LC/MS prioritization strategies for marine actinomycete metabolites () would aid in detecting trace isomers or degradation products.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Chromatographic Behavior
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
